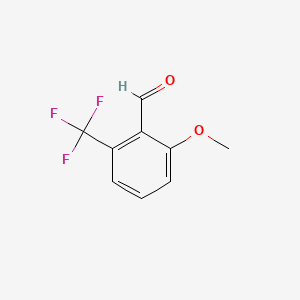

2-Methoxy-6-(trifluoromethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-6-(trifluoromethyl)benzaldehyde, also known as 2-Methyl-6-trifluoromethylbenzaldehyde, is an important organic compound used in the synthesis of various compounds and materials. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is a colorless liquid with a pleasant odor and has a melting point of -14°C. It is soluble in many organic solvents and is relatively stable under most conditions.

科学的研究の応用

Structural and Spectroscopic Analysis

- The compound 2-Methoxy-benzaldehyde exhibits unique structural features, including intra- and intermolecular C–H ��� O short contacts, forming dimers linked by C@O and C(3)–H groups. These structures are evident in both solid and liquid states, as revealed by X-ray crystallography and vibrational spectroscopy, alongside B3LYP/6-31G* ab initio calculations (Ribeiro-Claro, Drew, & Félix, 2002).

Application in Organic Synthesis

- 2-Methoxy-benzaldehyde derivatives are used as linkers for solid phase organic synthesis. Through processes like reductive amination and subsequent derivatization, these compounds are transformed into secondary amides, which are then cleaved from supports using trifluoroacetic acid (Swayze, 1997).

Enzyme-Catalyzed Reactions

- Benzaldehyde lyase (BAL), a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives involving 2-Methoxy-benzaldehyde. This process is utilized in preparative synthesis, taking advantage of aqueous-organic two-phase systems for reaction optimization (Kühl et al., 2007).

Photophysical Behavior

- The compound 2-Methoxy-4-(N,N-dimethylamino)benzaldehyde displays interesting photophysical behavior, including strong local emission in various solvents and a weak solvent polarity dependent red shifted emission in polar aprotic solvents. Its protonation enhances excited state charge transfer reactions, as studied through various spectroscopic techniques and quantum chemical calculations (Samanta et al., 2010).

Molecular Structure and Vibrational Studies

- Comparative studies of molecular structure and vibrational spectral properties of methoxy-substituted benzaldehydes provide insights into their thermodynamic properties and NLO (non-linear optical) characteristics. These studies are crucial for understanding the material's behavior in different applications, including in the manufacturing of dyes and perfumes (Yadav, Sharma, & Kumar, 2018).

特性

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBTYKHVRXDHKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272176 |

Source

|

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017778-98-1 |

Source

|

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)